molecular formula C16H33N3 B12597094 N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine CAS No. 627527-76-8

N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine

Cat. No.: B12597094
CAS No.: 627527-76-8
M. Wt: 267.45 g/mol
InChI Key: OBOIHBOBIJXWJN-UHFFFAOYSA-N
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Description

N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclooctane ring attached to an ethyl chain, which is further connected to a 4-methyl-1,4-diazepane moiety. The presence of the diazepane ring imparts specific chemical properties that make this compound interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine typically involves the following steps:

    Formation of the Diazepane Ring: The 4-methyl-1,4-diazepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane and methylating agents.

    Attachment of the Ethyl Chain: The ethyl chain is introduced via an alkylation reaction, where the diazepane ring is reacted with an ethylating agent under controlled conditions.

    Cyclooctane Ring Formation: The final step involves the formation of the cyclooctane ring, which can be achieved through a cyclization reaction involving suitable starting materials and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as distillation, crystallization, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the diazepane ring or the cyclooctane ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents under controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted diazepane or cyclooctane derivatives.

Scientific Research Applications

N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine involves its interaction with molecular targets such as enzymes and receptors. The diazepane ring can interact with specific binding sites, modulating the activity of target proteins and pathways. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine: Unique due to the presence of both the cyclooctane and diazepane rings.

    (4-Methyl-1,4-diazepan-1-yl)acetic acid: Similar diazepane structure but with an acetic acid moiety instead of a cyclooctane ring.

    1-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide: Contains a triazole ring, offering different chemical properties and applications.

Uniqueness

This compound stands out due to its unique combination of a cyclooctane ring and a diazepane ring, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

627527-76-8

Molecular Formula

C16H33N3

Molecular Weight

267.45 g/mol

IUPAC Name

N-[2-(4-methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine

InChI

InChI=1S/C16H33N3/c1-18-11-7-12-19(15-14-18)13-10-17-16-8-5-3-2-4-6-9-16/h16-17H,2-15H2,1H3

InChI Key

OBOIHBOBIJXWJN-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)CCNC2CCCCCCC2

Origin of Product

United States

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